molecular formula C12H21P B14551848 Dimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphane CAS No. 61861-04-9

Dimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphane

Cat. No.: B14551848
CAS No.: 61861-04-9
M. Wt: 196.27 g/mol
InChI Key: HJDQDUQYYCTHBL-UHFFFAOYSA-N
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Description

Dimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphane is an organophosphorus compound that features a phosphane group attached to a highly substituted cyclopentadienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphane typically involves the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with a suitable phosphane precursor under controlled conditions. One common method involves the use of dimethylphosphane as the phosphane source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphane can undergo various chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphane oxides.

    Substitution: The compound can participate in substitution reactions where the phosphane group is replaced by other functional groups.

    Cycloaddition: The cyclopentadienyl ring can undergo cycloaddition reactions with electron-rich or electron-deficient species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, and halogenating agents for substitution reactions. Cycloaddition reactions often require catalysts and specific temperature conditions to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphane group typically yields phosphane oxides, while substitution reactions can produce a variety of substituted cyclopentadienyl derivatives.

Scientific Research Applications

Dimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, particularly in the synthesis of metal complexes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, including catalysts and polymers.

Mechanism of Action

The mechanism by which Dimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphane exerts its effects involves its ability to coordinate with metal centers and participate in various chemical reactions. The phosphane group acts as a donor ligand, forming stable complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5-Pentamethylcyclopentadiene: A precursor to the ligand used in the synthesis of Dimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphane.

    Dimethylphosphane: A simple phosphane compound used as a reagent in the synthesis of the target compound.

Uniqueness

This compound is unique due to its highly substituted cyclopentadienyl ring, which imparts distinct steric and electronic properties. These properties make it a valuable ligand in coordination chemistry and a versatile compound in various chemical reactions.

Properties

CAS No.

61861-04-9

Molecular Formula

C12H21P

Molecular Weight

196.27 g/mol

IUPAC Name

dimethyl-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphane

InChI

InChI=1S/C12H21P/c1-8-9(2)11(4)12(5,10(8)3)13(6)7/h1-7H3

InChI Key

HJDQDUQYYCTHBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C1C)C)(C)P(C)C)C

Origin of Product

United States

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